molecular formula C14H12O5 B11802159 Methyl5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate

Methyl5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate

Cat. No.: B11802159
M. Wt: 260.24 g/mol
InChI Key: VQOMNRIRACHLHH-UHFFFAOYSA-N
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Description

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a methoxycarbonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the copper-catalyzed reactions of furan derivatives, which can yield high amounts of the desired product .

Industrial Production Methods

Industrial production of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate often involves the use of feedstocks comprised of furoates. A retrofit process can convert these feedstocks into the desired compound with high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for furan derivative reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.

Scientific Research Applications

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate and its potential advantages in various applications.

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 5-(2-methoxycarbonylphenyl)furan-2-carboxylate

InChI

InChI=1S/C14H12O5/c1-17-13(15)10-6-4-3-5-9(10)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3

InChI Key

VQOMNRIRACHLHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C(=O)OC

Origin of Product

United States

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